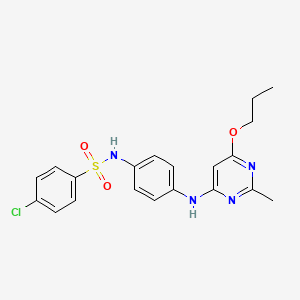

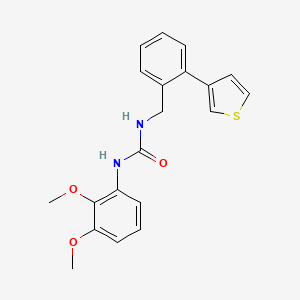

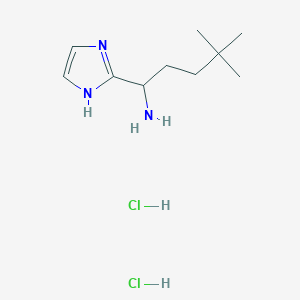

![molecular formula C16H15ClN2O B2419556 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-56-3](/img/structure/B2419556.png)

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with a benzimidazole core structure. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have been widely used in various fields due to their biological activities . This compound has a benzyl group substituted at the 1-position of the benzimidazole ring, which is further substituted with a chlorine atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a benzyl group substituted with a chlorine atom . The exact structure can be represented by the SMILES string: ClC1=CC=C(C=C1)CN2C(CO)=NC3=C2C=CC=C3 .Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the benzimidazole ring, the benzyl group, and the chlorine atom. The benzimidazole ring is a weakly basic and aromatic, and can participate in various reactions such as alkylation, acylation, and nitration . The chlorine atom on the benzyl group can be displaced by nucleophiles in a nucleophilic aromatic substitution reaction .科学的研究の応用

Synthesis and Chemical Characterization

- A study by Taj et al. (2020) details the synthesis of benzimidazole derivatives including 1-(1H-benzimidazol-2-yl)ethanol (HBE), highlighting a green protocol for rapid production. The synthesized compounds were tested for various activities including antioxidant potential and enzymatic inhibition (Taj et al., 2020).

Modification for Therapeutic Potential

- Shchegol'kov et al. (2013) describe the modification of 2-(trifluoromethyl)-1H-benzimidazole, leading to derivatives with moderate tuberculostatic activity. This research demonstrates the potential of benzimidazole derivatives in therapeutic applications (Shchegol'kov et al., 2013).

Application in Coordination Chemistry

- Research by Esparza-Ruiz et al. (2009) investigates the reactions of 2-(1H-benzimidazol-2-yl)phenol with various metal compounds, producing complexes that contribute to the understanding of coordination chemistry and potential applications in material science (Esparza-Ruiz et al., 2009).

Boron-Neutron-Capture Therapy (BNCT) and Positron-Emission Tomography (PET)

- Santos et al. (2000) focus on synthesizing carbaboranyl compounds, including benzimidazoles, for applications in cancer treatment via BNCT and in vivo compound-distribution measurements using PET (Santos et al., 2000).

Nonlinear Optical Properties

- A study by Carella et al. (2007) highlights the nonlinear optical performances of polymers containing benzimidazole chromophores, which can have implications in photonics and optoelectronic applications (Carella et al., 2007).

Helicobacter pylori Treatment

- Carcanague et al. (2002) present novel structures derived from benzimidazole derivatives showing potent activities against the gastric pathogen Helicobacter pylori, indicating their potential in developing new anti-H. pylori agents (Carcanague et al., 2002).

特性

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETKACRYTQSJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

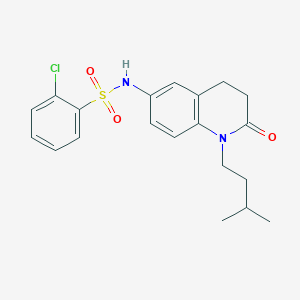

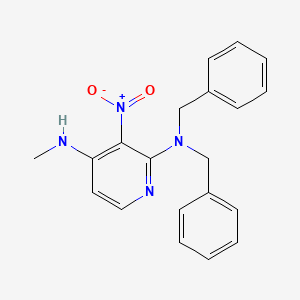

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)

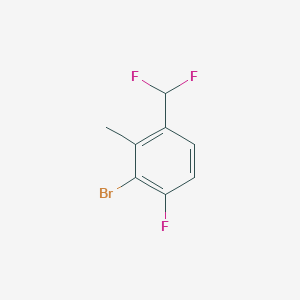

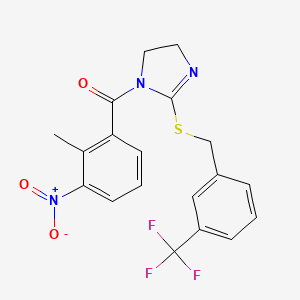

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)

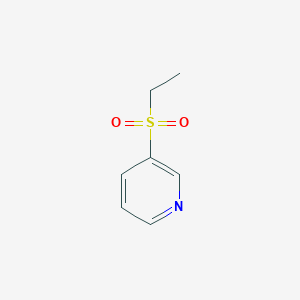

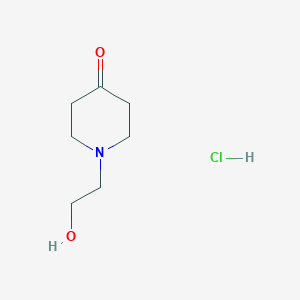

![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)